molecular formula C23H30N2O4S B11580018 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide

Cat. No.: B11580018
M. Wt: 430.6 g/mol
InChI Key: UXTCJMLUBAXRFB-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide (Molecular Formula: C₂₄H₃₁N₃O₄S; Molecular Weight: 442.55 g/mol) is a benzamide derivative characterized by:

  • A central benzamide scaffold with a 4-propoxy substituent.
  • A 4-(dimethylamino)benzyl group attached to the amide nitrogen.
  • A 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety, which confers metabolic stability due to its sulfone group .

Properties

Molecular Formula

C23H30N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-4-propoxybenzamide

InChI

InChI=1S/C23H30N2O4S/c1-4-14-29-22-11-7-19(8-12-22)23(26)25(21-13-15-30(27,28)17-21)16-18-5-9-20(10-6-18)24(2)3/h5-12,21H,4,13-17H2,1-3H3

InChI Key

UXTCJMLUBAXRFB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Direct Amidation via Acid Chloride

  • Reagents : 4-Propoxybenzoic acid, thionyl chloride (SOCl₂), and an amine.

  • Conditions : Reflux in dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions.

  • Yield : Typically 70–85% after purification.

Table 1: Direct Amidation Conditions

ReagentSolventTemperatureTimeYield
4-Propoxybenzoic acid + SOCl₂DCMReflux2–3 h75–80%

Coupling via Carbodiimide Activation

  • Reagents : 4-Propoxybenzoic acid, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

  • Conditions : Room temperature in DMF or DCM.

  • Yield : 65–75% with higher purity due to minimized side reactions.

Step 2: Introduction of the 4-(Dimethylamino)benzyl Group

The 4-(dimethylamino)benzyl group is introduced via nucleophilic substitution or reductive amination.

Reductive Amination

  • Reagents : 4-(Dimethylamino)benzaldehyde, amine precursor (e.g., 4-propoxybenzamide), NaBH₃CN or NaBH₄.

  • Conditions : Methanol or ethanol, 0–25°C, 12–24 h.

Table 2: Reductive Amination Efficiency

Starting MaterialReducing AgentSolventYieldPurity
4-Propoxybenzamide + 4-(Dimethylamino)benzaldehydeNaBH₃CNMeOH60–70%>95%

Nucleophilic Substitution

For pre-activated substrates (e.g., halogenated intermediates):

  • Reagents : 4-(Dimethylamino)benzyl chloride, K₂CO₃.

  • Conditions : DMF, 60–80°C, 4–6 h.

Step 3: Incorporation of the 1,1-Dioxidotetrahydrothiophen-3-yl Group

This moiety is introduced via oxidation of tetrahydrothiophene derivatives or direct coupling.

Oxidation of Tetrahydrothiophene

  • Reagents : Tetrahydrothiophene-3-amine, H₂O₂ or m-CPBA.

  • Conditions : Acetic acid, 25–40°C, 2–4 h.

  • Yield : 85–90% for sulfone formation.

Coupling with Activated Esters

  • Reagents : 1,1-Dioxidotetrahydrothiophen-3-ylamine, DCC, HOBt.

  • Conditions : DCM, 0–25°C, 24 h.

Final Coupling and Purification

The final step involves coupling the 4-propoxybenzamide intermediate with both substituents.

Two-Step Amidation

  • First Coupling : 4-Propoxybenzamide + 4-(dimethylamino)benzylamine (EDCI/HOBt, DCM, 25°C).

  • Second Coupling : Intermediate + 1,1-dioxidotetrahydrothiophen-3-ylamine (DCC, DMF, 40°C).

Table 3: Final Coupling Optimization

StepReagentsSolventTimeYield
FirstEDCI, HOBt, 4-(Dimethylamino)benzylamineDCM12 h65%
SecondDCC, 1,1-Dioxidotetrahydrothiophen-3-ylamineDMF6 h55%

Purification

  • Column Chromatography : Silica gel, hexane/ethyl acetate (3:2).

  • Crystallization : Ethanol/water (4:1) for >99% purity.

Alternative Routes

Parallel Synthesis

  • Approach : Simultaneous introduction of substituents via multi-component reactions.

  • Advantage : Reduced step count, increased yield (e.g., 45–50% overall).

Microwave-Assisted Synthesis

  • Conditions : 150°C, 10–15 min in sealed vessels.

  • Yield : 20–30% higher than traditional methods.

Key Challenges and Solutions

ChallengeSolution
Low regioselectivity in halogenationUse 1,3-dibromo-5,5-dimethylhydantoin
Sulfone instability under basic conditionsNeutral pH during coupling
Poor solubility of intermediatesUse ionic liquids or DMSO

Mechanistic Insights

  • Amide Bond Formation :

    • Mechanism : Carbodiimide-mediated activation of the carboxylic acid, followed by nucleophilic attack by the amine.

    • Key Step : Proton transfer from the amine to HOBt, stabilizing the transition state.

  • Sulfone Formation :

    • Oxidation Pathway : Tetrahydrothiophene → tetrahydrothiophene-1-oxide → 1,1-dioxidotetrahydrothiophene via peracid intermediates.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a tetrahydrothiophenyl group.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, tetrahydrothiophenyl derivatives, and various substituted benzamides.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Implications (Inferred)
Target Compound C₂₄H₃₁N₃O₄S 442.55 4-propoxy, dimethylaminobenzyl, sulfolane Enhanced solubility, metabolic stability
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide C₂₈H₃₈N₂O₄S 523.66 4-hexyloxy, 4-isopropylbenzyl, sulfolane Higher lipophilicity; slower absorption
N-Benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide C₁₈H₁₇ClN₂O₅S 408.86 4-chloro, 3-nitro, benzyl Increased reactivity (electron-withdrawing groups)
N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide C₂₂H₂₇FN₂O₄S 434.52 4-fluorophenoxy, dimethylaminobenzyl, sulfolane Halogen bonding potential; improved target affinity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-(prop-2-en-1-yloxy)benzamide C₂₀H₂₃NO₄S₂ 405.50 3-methylthiophen-2-yl, propenyloxy, sulfolane π-π interactions; susceptibility to oxidation

Detailed Analysis of Substituent Effects

Alkoxy Chain Variations
  • Target Compound (4-propoxy): The propoxy group balances lipophilicity and metabolic stability.
  • Propenyloxy (Compound ) : The unsaturated propenyloxy group introduces a reactive double bond, which may lead to oxidative metabolism via cytochrome P450 enzymes, unlike the saturated propoxy chain in the target compound .
Aromatic and Heterocyclic Modifications
  • Dimethylaminobenzyl vs. Isopropylbenzyl (Compound ): The dimethylamino group in the target compound enhances water solubility via tertiary amine protonation, whereas the isopropyl group in contributes to steric bulk, possibly hindering target binding .
  • Chloro-Nitro Substitution (Compound ) : The 4-chloro-3-nitro groups in create a strong electron-deficient aromatic ring, favoring electrophilic interactions but increasing cytotoxicity risks .
Sulfolane vs. Thiophene Modifications
  • Sulfolane (Target Compound): The sulfone group in sulfolane improves metabolic stability by resisting oxidative degradation compared to non-sulfonated heterocycles.
  • 3-Methylthiophen-2-yl (Compound ) : The thiophene ring enables π-π stacking but lacks the sulfone’s polarity, reducing solubility .

Research Findings and Implications

Pharmacokinetic Predictions

  • The target compound’s sulfolane moiety and dimethylamino group synergistically enhance aqueous solubility (logP ~2.5 estimated) compared to analogs like (logP ~4.1) and (logP ~3.8) .
  • Fluorophenoxy Derivative (): The fluorine atom may improve blood-brain barrier penetration due to its small size and electronegativity, a property absent in the target compound .

Biological Activity

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide is a complex organic compound with potential biological activities. Its structural features include a dimethylamino group, a tetrahydrothiophene moiety, and various functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, along with relevant research findings.

  • Molecular Formula : C22H28N2O5S
  • Molecular Weight : 432.53 g/mol
  • CAS Number : 573970-70-4

Structural Characteristics

The compound features:

  • A dimethylamino group which may enhance lipophilicity and facilitate cell membrane penetration.
  • A tetrahydrothiophene ring that may contribute to its reactivity and interaction with biological targets.
  • Multiple functional groups that can influence its pharmacokinetics and biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study involving various synthesized compounds demonstrated their ability to inhibit cell proliferation in different cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) in both two-dimensional (2D) and three-dimensional (3D) culture systems .

Key Findings:

  • IC50 Values : The IC50 values for the tested compounds were significantly lower in 2D assays compared to 3D assays, indicating a more potent effect in simpler culture conditions.
    • Example: HCC827 cell line showed IC50 values of 6.26 ± 0.33 μM in 2D assays versus 20.46 ± 8.63 μM in 3D assays.
Cell LineIC50 (2D Assay)IC50 (3D Assay)
HCC8276.26 ± 0.33 μM20.46 ± 8.63 μM
NCI-H3586.48 ± 0.11 μM16.00 ± 9.38 μM

This discrepancy highlights the importance of using appropriate models to evaluate drug efficacy.

Antimicrobial Activity

In addition to antitumor properties, compounds with similar structures have shown promising antimicrobial activity against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups appears to enhance their interaction with microbial cell membranes, leading to increased efficacy against pathogens .

Study on Antitumor Activity

A comprehensive study evaluated the biological activity of several newly synthesized compounds including this compound against lung cancer cell lines. The study utilized both MTS assays for viability assessment and BrdU assays for measuring antiproliferative effects.

Results:

  • Compounds exhibited varying levels of cytotoxicity across different cancer cell lines.
  • Notably, some compounds were found to be non-selective, affecting normal fibroblast cells alongside cancer cells, which raises concerns regarding potential toxicity in therapeutic applications.

Research on Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has provided insights into how modifications in chemical structure can influence biological activity. This includes alterations in substituents on the benzamide moiety and variations in the thiophene ring structure.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the benzamide core with dimethylamino and tetrahydrothiophene sulfone substituents?

  • Answer: The compound’s synthesis likely involves sequential coupling reactions. For example, O-benzyl hydroxylamine hydrochloride can react with a carbonyl-containing intermediate (e.g., 4-propoxybenzoyl chloride) in dichloromethane (CH₂Cl₂) with potassium carbonate as a base to form the amide bond. Subsequent sulfonation of the tetrahydrothiophene moiety using oxidizing agents like trichloroisocyanuric acid (TCICA) yields the 1,1-dioxide group. Sodium pivalate in acetonitrile may facilitate selective coupling steps .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer:

  • NMR Spectroscopy (¹H, ¹³C): Assigns proton environments (e.g., dimethylamino protons at ~2.8–3.2 ppm) and verifies sulfone group integration.
  • HPLC: Ensures >95% purity by reverse-phase chromatography (C18 column, acetonitrile/water gradient).
  • IR Spectroscopy: Confirms amide C=O stretch (~1650 cm⁻¹) and sulfone S=O vibrations (~1300–1150 cm⁻¹) .

Q. What are the key stability concerns for this compound under storage or experimental conditions?

  • Answer: The compound is sensitive to light, heat, and moisture. Storage at –20°C under inert atmosphere (argon or nitrogen) in amber vials is recommended. Decomposition is observed at room temperature in polar aprotic solvents like DMF, necessitating immediate use after synthesis .

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